(5-Hydroxy-2,3-dimethylpyrazolidin-1-yl)-(2-hydroxyphenyl)methanone
Description
(5-Hydroxy-2,3-dimethylpyrazolidin-1-yl)-(2-hydroxyphenyl)methanone is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazolidine ring substituted with hydroxy and methyl groups, as well as a hydroxyphenyl group attached to a methanone moiety.
Properties
IUPAC Name |
(5-hydroxy-2,3-dimethylpyrazolidin-1-yl)-(2-hydroxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8-7-11(16)14(13(8)2)12(17)9-5-3-4-6-10(9)15/h3-6,8,11,15-16H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPWFUKDZYZBSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(N1C)C(=O)C2=CC=CC=C2O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxy-2,3-dimethylpyrazolidin-1-yl)-(2-hydroxyphenyl)methanone typically involves the reaction of 2,3-dimethylpyrazolidine with 2-hydroxybenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This may involve the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The product is typically purified by recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(5-Hydroxy-2,3-dimethylpyrazolidin-1-yl)-(2-hydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The methanone group can be reduced to an alcohol.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong nucleophiles like sodium hydride or organolithium reagents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Hydroxy-2,3-dimethylpyrazolidin-1-yl)-(2-hydroxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (5-Hydroxy-2,3-dimethylpyrazolidin-1-yl)-(2-hydroxyphenyl)methanone exerts its effects involves interactions with specific molecular targets. The hydroxy and methanone groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (5-Hydroxy-2,3-dimethylpyrazolidin-1-yl)-(4-hydroxyphenyl)methanone
- (5-Hydroxy-2,3-dimethylpyrazolidin-1-yl)-(3-hydroxyphenyl)methanone
- (5-Hydroxy-2,3-dimethylpyrazolidin-1-yl)-(2-methoxyphenyl)methanone
Uniqueness
(5-Hydroxy-2,3-dimethylpyrazolidin-1-yl)-(2-hydroxyphenyl)methanone is unique due to the specific positioning of the hydroxy groups and the methanone moiety, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
